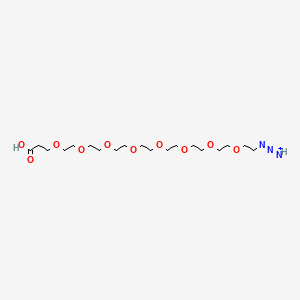

29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium

説明

29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a highly specialized polyether-triazole derivative featuring a 29-carbon backbone with eight ether oxygen atoms (octaoxa), a triazole ring, and a terminal carboxylic acid group. The compound’s synthesis likely involves multi-step reactions, including alkylation, cyclization, and acid hydrolysis, as inferred from analogous compounds (e.g., tert-butyl ester derivatives) .

特性

分子式 |

C19H38N3O10+ |

|---|---|

分子量 |

468.5 g/mol |

IUPAC名 |

2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |

InChI |

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h20H,1-18H2/p+1 |

InChIキー |

WLGXOQHSEIEPDN-UHFFFAOYSA-O |

正規SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Azido-PEG8-acid is synthesized through a multi-step process that involves the introduction of an azide group and a carboxylic acid group to a PEG chain. The general synthetic route includes:

PEGylation: The PEG chain is first synthesized or obtained commercially.

Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Carboxylation: The other terminal hydroxyl group is converted to a carboxylic acid group using succinic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of Azido-PEG8-acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of PEG are reacted with sodium azide and succinic anhydride.

Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

化学反応の分析

Types of Reactions

Azido-PEG8-acid undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of copper (CuAAC) or without copper (SPAAC) to form stable triazole linkages

Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

Copper(I) Catalysts: Used in CuAAC reactions.

Strain-Promoted Alkynes: Used in SPAAC reactions.

EDC or HATU: Used for amide bond formation

Major Products Formed

Triazole Linkages: Formed from click chemistry reactions.

Amide Bonds: Formed from reactions with primary amines

科学的研究の応用

Azido-PEG8-acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.

Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.

Industry: Used in the production of advanced materials and nanotechnology .

作用機序

Azido-PEG8-acid exerts its effects through its functional groups:

Azide Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.

Carboxylic Acid Group: Reacts with primary amines to form amide bonds, facilitating the conjugation of various molecules

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key distinguishing features include:

- Octaoxa chain : A polyethylene glycol (PEG)-like ether chain, enhancing hydrophilicity and solubility in polar solvents.

- Carboxy terminus : A carboxylic acid group enabling conjugation or salt formation.

Below is a comparative analysis with structurally or functionally related compounds:

Key Findings:

Synthetic Pathways :

- The tert-butyl ester analog (Compound 6) shares a similar octaoxa-triazole backbone, synthesized via multi-step alkylation and cyclization. Its decomposition temperature (295–300°C) suggests moderate thermal stability for the core structure .

- In contrast, dithiazolium salts (e.g., 1b) exhibit exceptional thermal stability (>300°C), attributed to their aromatic heterocyclic cores .

Functional Group Reactivity :

- The carboxy terminus in the target compound enables conjugation, similar to 5-phenyl-μ-carboxy-thiadiazole, which undergoes saponification for acid group introduction .

- Polycyclic dicarboxylic acids (e.g., compound 20) demonstrate reduced solubility compared to the target compound’s PEG-like chain, highlighting the octaoxa chain’s role in enhancing hydrophilicity .

Spectroscopic Characterization :

- Analogous compounds (e.g., Compound 6) are characterized via HRMS and LCMS, with precise mass matching (<0.1 ppm error), suggesting robust analytical protocols for validating the target compound’s structure .

- Dithiazolium derivatives are confirmed using IR and NMR, emphasizing the utility of these techniques for heterocyclic systems .

生物活性

The compound 29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium is a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.

Chemical Structure

The compound features a unique arrangement of octaoxa (eight ether linkages) and triazanonacosa (a nonacosane backbone with three nitrogen atoms), which contributes to its distinct biological properties. Its carboxylic acid group enhances solubility and potential interactions with biological systems.

Antimicrobial Properties

Research has shown that compounds with similar structural features exhibit antimicrobial activity. For example:

- Case Study 1 : A study on octaoxa compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the octaoxa moiety may enhance membrane permeability and disrupt bacterial cell walls .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. In vitro studies indicate that it can modulate inflammatory pathways:

- Case Study 2 : A related triazanonacosa compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that our compound may similarly reduce inflammation by interfering with signaling pathways such as NF-kB .

Cytotoxicity and Cancer Research

Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines:

- Case Study 3 : In vitro tests have revealed that derivatives of triazanonacosa compounds exhibit selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms .

Research Findings Summary

The proposed mechanisms by which 29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium exerts its biological effects include:

- Membrane Disruption : The octaoxa groups may facilitate interactions with lipid membranes leading to increased permeability.

- Cytokine Modulation : The compound may inhibit specific signaling pathways involved in inflammation.

- Selective Uptake in Cancer Cells : The unique structure allows for preferential uptake in malignant cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。